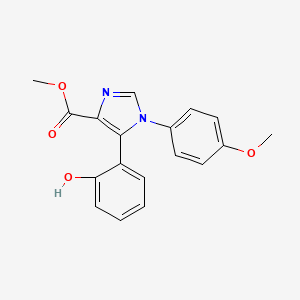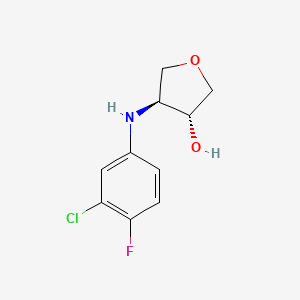
(2S,3R,4S,5S,6R)-2-(4-Chloro-3-(methoxy(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S,3R,4S,5S,6R)-2-(4-Chloro-3-(methoxy(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol is a complex organic molecule with a unique structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the chloro and methoxy groups, and the assembly of the pyran ring. Each step requires specific reagents and conditions to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the chloro group would yield a dechlorinated product.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, particularly if it shows activity against certain diseases.
Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it is used as a drug, it may bind to a particular enzyme or receptor, altering its activity and leading to a therapeutic effect. The pathways involved would need to be elucidated through detailed biochemical studies.
相似化合物的比较
Similar Compounds
- (2S,3R,4S,5S,6R)-2-(4-Chloro-3-(methoxy(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol can be compared with other compounds that have similar structural features, such as:
- Compounds with tetrahydrofuran rings.
- Compounds with chloro and methoxy substituents on aromatic rings.
- Compounds with multiple chiral centers.
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
属性
分子式 |
C25H31ClO9 |
|---|---|
分子量 |
511.0 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S,6R)-2-[4-chloro-3-[methoxy-[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C25H31ClO9/c1-31-23(14-3-6-16(7-4-14)34-17-9-10-33-13-17)18-11-15(5-8-19(18)26)25(32-2)24(30)22(29)21(28)20(12-27)35-25/h3-8,11,17,20-24,27-30H,9-10,12-13H2,1-2H3/t17-,20+,21+,22-,23?,24+,25-/m0/s1 |
InChI 键 |
ALHRRVVDXXVLIV-RDLOMQTMSA-N |
手性 SMILES |
COC(C1=CC=C(C=C1)O[C@H]2CCOC2)C3=C(C=CC(=C3)[C@]4([C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)Cl |
规范 SMILES |
COC(C1=CC=C(C=C1)OC2CCOC2)C3=C(C=CC(=C3)C4(C(C(C(C(O4)CO)O)O)O)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-hydroxypiperidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B13354788.png)
![2-methyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B13354791.png)
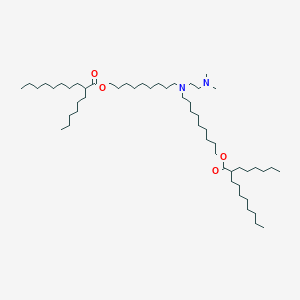
![4-bromo-N'-[2-(methylsulfanyl)pyridine-3-carbonyl]benzohydrazide](/img/structure/B13354812.png)
![3-[(Ethylsulfanyl)methyl]-6-(3-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354822.png)

![14-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole](/img/structure/B13354836.png)
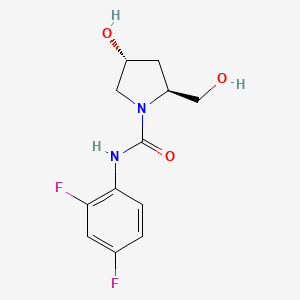
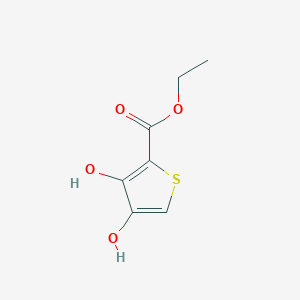
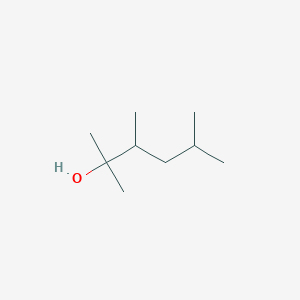
![5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one](/img/structure/B13354851.png)
![5-({[(4-Ethylphenyl)carbonyl]carbamothioyl}amino)-2-hydroxybenzoic acid](/img/structure/B13354852.png)
